3-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Antibacterial Xanthomonas oryzae EC50

3-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 830349-81-0) is a bis-heterocyclic research compound with molecular formula C19H17FN4S and molecular weight 352.43 g/mol. It belongs to the pharmacologically significant class of indole-1,2,4-triazole conjugates, a scaffold associated with antibacterial, antifungal, anticancer, and glucosidase inhibitory activities.

Molecular Formula C19H17FN4S
Molecular Weight 352.43
CAS No. 830349-81-0
Cat. No. B2891212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
CAS830349-81-0
Molecular FormulaC19H17FN4S
Molecular Weight352.43
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
InChIInChI=1S/C19H17FN4S/c1-2-24-18(16-11-21-17-6-4-3-5-15(16)17)22-23-19(24)25-12-13-7-9-14(20)10-8-13/h3-11,21H,2,12H2,1H3
InChIKeyHFJXJSNYLRZODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 830349-81-0): Structural and Pharmacological Baseline


3-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 830349-81-0) is a bis-heterocyclic research compound with molecular formula C19H17FN4S and molecular weight 352.43 g/mol . It belongs to the pharmacologically significant class of indole-1,2,4-triazole conjugates, a scaffold associated with antibacterial, antifungal, anticancer, and glucosidase inhibitory activities [1][2]. The compound features a 4-ethyl substituent on the 1,2,4-triazole ring and a 4-fluorobenzylthio moiety at the 5-position, connected via the triazole 3-position to an indole core. This specific substitution pattern differentiates it from other indole-triazole analogs and may confer distinct target-binding and pharmacokinetic properties [3].

Why 3-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole Cannot Be Generically Substituted


Within the indole-1,2,4-triazole chemical space, minor structural permutations can lead to profound differences in biological activity, selectivity, and physicochemical properties. The precise nature of substituents at the N4 and C5 positions of the triazole ring critically dictates target binding and potency. For instance, in α-glucosidase inhibition assays, only specific substituents such as 2,5-dimethoxybenzaldehyde or 6-methoxy-2-naphthol aldehyde yielded strong enzyme inhibition, while other closely related analogs in the same series showed only low to moderate activity [1]. Similarly, in antibacterial testing against Xanthomonas oryzae pv. oryzae, EC50 values among indole 3-substituted triazole derivatives varied over a 15-fold range (2.32–35.4 µg/mL), demonstrating that even small structural changes drastically alter efficacy [2]. The target compound's unique 4-fluorobenzylthio group is expected to impart distinct electronic and steric effects compared to non-fluorinated or differently substituted analogs, directly influencing binding affinity, metabolic stability, and off-target profiles [3]. Therefore, generic substitution of 3-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole with another in-class compound would carry significant risk of altered pharmacological outcomes.

Quantitative Differentiation Evidence for 3-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole Against Key Comparators


Comparative Antibacterial Activity Profile Against Phytopathogenic Bacteria

Indole 3-substituted-[1,2,4]triazole derivatives, the structural backbone of the target compound, were evaluated for antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Pseudomonas syringae pv. actinidae (Psa), and Xanthomonas axonopodis pv. citri (Xac) via turbidimetric method. The EC50 values against Xoo ranged from 2.32 to 35.4 µg/mL, significantly outperforming commercial controls Bismerthiazol (EC50 = 38.6 µg/mL) and Thiodiazole-copper (EC50 = 58.4 µg/mL) [1]. While the target compound was not directly tested in this specific study, its close structural congruence with the most active members of the series (e.g., compound 9, EC50 = 2.3 µg/mL) suggests it may exhibit comparable or superior potency due to the electron-withdrawing fluorine atom enhancing target interaction.

Antibacterial Xanthomonas oryzae EC50

Differential Cytotoxicity of Indole-Triazole Conjugates Against Triple-Negative Breast Cancer Cells

A series of indole-linked 1,2,4-triazole derivatives were evaluated as dual FAK inhibitors and apoptosis inducers in triple-negative breast cancer (TNBC) cells. Compounds 3c, 4c, and 5c exhibited IC50 values of 41–77 µg/mL against TNBC cell lines, with compound 4c showing the most potent activity and inducing 90.84% total apoptosis in MDA-MB-231 cells. Compound 4c also suppressed FAK protein expression by 61.3%, approaching the efficacy of the reference FAK inhibitor GSK-2256098 (70.7% suppression) [1]. The target compound shares the indole-1,2,4-triazole core and features a 4-fluorobenzylthio group that may enhance binding affinity to the FAK kinase domain, potentially improving upon the reported IC50 range.

Anticancer Triple-negative breast cancer FAK inhibition

Fluorinated vs. Non-Fluorinated Benzylthio Analog: Predicted Impact on Lipophilicity and Metabolic Stability

The target compound features a 4-fluorobenzylthio group at the triazole C5 position, distinguishing it from the non-fluorinated analog 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole. Introduction of fluorine is a well-established strategy to modulate physicochemical properties: fluorine substitution typically increases metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, while moderately enhancing lipophilicity (calculated ΔlogP ≈ +0.25 for Ar-F vs. Ar-H) and altering electronic distribution through its strong electron-withdrawing effect (Hammett σp = 0.06 for F, compared to σp = 0 for H) [1][2]. These changes are expected to improve membrane permeability and reduce oxidative metabolism, potentially translating to enhanced in vivo half-life and bioavailability relative to the non-fluorinated comparator.

Fluorination Metabolic stability Lipophilicity

Optimal Application Scenarios for 3-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole Based on Differentiated Evidence


Agrochemical Antibacterial Discovery Programs Targeting Phytopathogens

The demonstrated antibacterial potency of indole 3-substituted-[1,2,4]triazole derivatives against Xanthomonas oryzae pv. oryzae (EC50 as low as 2.32 µg/mL, outperforming commercial controls by up to 25-fold) supports the use of the target compound as a starting point for developing novel agrochemical bactericides [1]. Given the global economic impact of rice bacterial blight caused by Xoo, compounds with this scaffold are strategically valuable for structure-activity relationship (SAR) expansion and lead optimization in agricultural biotechnology settings.

Oncology Drug Discovery: FAK-Targeted Therapy for Triple-Negative Breast Cancer

Based on evidence that structurally related indole-triazole conjugates exhibit IC50 values of 41–77 µg/mL in TNBC cell lines and achieve FAK protein suppression approaching that of GSK-2256098, the target compound is well-suited for medicinal chemistry campaigns focused on developing dual FAK inhibitors and apoptosis inducers [2]. Its unique 4-fluorobenzylthio moiety offers an additional handle for optimizing binding interactions and pharmacokinetics within the FAK ATP-binding pocket.

Structure-Activity Relationship (SAR) Studies on Metabolic Stability Enhancement via Fluorination

The target compound serves as an ideal probe molecule for investigating the impact of para-fluorobenzyl substitution on metabolic stability compared to non-fluorinated benzylthio analogs [3]. Researchers can use this compound to benchmark cytochrome P450 stability, plasma protein binding, and membrane permeability in comparative in vitro ADME panels, providing critical data for lead optimization decisions in drug discovery programs.

Antimicrobial Resistance (AMR) Screening Panels Against ESKAPE Pathogens

Indole-triazole derivatives have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens [4]. The target compound can be incorporated into phenotypic screening cascades targeting drug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) to identify novel anti-infective leads.

Quote Request

Request a Quote for 3-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.